(1S)-1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions (temperature, pressure, catalysts), and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds (ionic, covalent) between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical and Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, density, and refractive index. The chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .Scientific Research Applications
H1 Receptor Antagonists
Compounds related to (1S)-1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine have been tested as H1 receptor antagonists. Derivatives with phenylamino and benzhydryl groups have shown varying degrees of H1-antagonistic activity (Walczyński et al., 1999).
Antimicrobial and Antifungal Activity
A series of 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, structurally similar to the compound , demonstrated antibacterial and antifungal activity, comparable to standard medicinal agents (Pejchal et al., 2015).
Potential Antioxidants
Derivatives of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one, which are structurally related to the compound, have been investigated for their antioxidant activities. QSAR-analysis identified key molecular descriptors influencing antioxidant activity (Drapak et al., 2019).
Anticancer Agents
Studies have explored the anticancer potential of thiadiazole and thiazole derivatives. Novel compounds including thiazole moieties demonstrated concentration-dependent inhibitory effects on breast carcinoma cell lines (Gomha et al., 2014).
Dual Inhibitors of HIV-1 Reverse Transcriptase
Isatin thiazoline hybrids, related to the structure of the compound, were synthesized and tested for activity against HIV-1 reverse transcriptase. These derivatives showed promising results in inhibiting both DNA polymerase and ribonuclease H functions of HIV-1 RT (Meleddu et al., 2016).
QSAR Analysis of H1-Antihistamine Activity
Quantitative structure-activity relationship analysis has been performed on derivatives of 2-[2-(phenylamino)thiazol-4-yl]ethanamine, providing insights into the pharmacological activity and potential of these compounds as H1-antihistamines (Brzezińska et al., 2003).
Cardioprotective Activity
Research on 2-arylimino-1,3-thiazole derivatives, similar in structure to the compound, highlighted their moderate to high cardioprotective effects in vitro on isolated rat thoracic aorta rings (Drapak et al., 2019).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S.2ClH/c1-8(13)10-3-5-11(6-4-10)12-9(2)14-7-15-12;;/h3-8H,13H2,1-2H3;2*1H/t8-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIMPCHBIZHFHO-JZGIKJSDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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